molecular formula C16H12N4O4 B157313 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]- CAS No. 10114-46-2

2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-

Cat. No. B157313
CAS RN: 10114-46-2
M. Wt: 324.29 g/mol
InChI Key: XUAQVLICOQTYFM-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Sudan IV and is commonly used in the field of biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is not fully understood. However, it is known that this compound interacts with lipids, proteins, and nucleic acids in cells and tissues. This interaction results in the formation of a colored complex that can be detected by various methods.
Biochemical and Physiological Effects
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with the normal functioning of cells and tissues. However, it is important to note that the concentration of this compound used in experiments should be carefully controlled to avoid any potential effects on cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in lab experiments are its high sensitivity and specificity. This compound can be used to detect very low concentrations of lipids, proteins, and nucleic acids in cells and tissues. It is also easy to use and can be detected by various methods such as UV-Vis spectroscopy and fluorescence microscopy.
The limitations of using 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in lab experiments are its potential interference with other compounds and its limited applicability in certain experiments. This compound may interfere with the detection of other compounds in cells and tissues, which can lead to inaccurate results. Additionally, this compound may not be suitable for certain experiments that require the detection of specific compounds.

Future Directions

There are several future directions for the use of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in scientific research. One potential direction is the development of new methods for the detection of lipids, proteins, and nucleic acids in cells and tissues using this compound. Another potential direction is the use of this compound in the development of new diagnostic tools for various diseases. Finally, this compound may also be used in the development of new drugs and therapies for various diseases.
Conclusion
In conclusion, 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is a unique chemical compound that has been extensively used in scientific research. This compound is commonly used as a dye in various biochemical and molecular biology experiments. It is non-toxic and has minimal effects on cells and tissues. However, it is important to carefully control the concentration of this compound used in experiments to avoid any potential effects on cells and tissues. There are several future directions for the use of this compound in scientific research, including the development of new methods for the detection of lipids, proteins, and nucleic acids in cells and tissues, the development of new diagnostic tools for various diseases, and the development of new drugs and therapies for various diseases.

Synthesis Methods

2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is synthesized by the reaction of 4-nitroaniline and 2-hydroxymethylquinoline. This reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The product is then purified by recrystallization to obtain a pure sample of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-].

Scientific Research Applications

2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] has been extensively used in scientific research due to its unique properties. This compound is commonly used as a dye in various biochemical and molecular biology experiments. It is used to stain lipids, proteins, and nucleic acids in cells and tissues. This compound is also used as a fluorescent probe for the detection of proteins and nucleic acids in gels and blots.

properties

CAS RN

10114-46-2

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

4-hydroxy-1-methyl-3-[(4-nitrophenyl)diazenyl]quinolin-2-one

InChI

InChI=1S/C16H12N4O4/c1-19-13-5-3-2-4-12(13)15(21)14(16(19)22)18-17-10-6-8-11(9-7-10)20(23)24/h2-9,21H,1H3

InChI Key

XUAQVLICOQTYFM-JXAWBTAJSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=O)/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C1=O

SMILES

CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C1=O

Origin of Product

United States

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